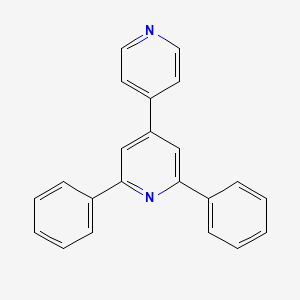
2,6-Diphenyl-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-4,4’-bipyridine is an organic compound that belongs to the bipyridine family. It consists of two pyridine rings connected by a carbon-carbon bond, with phenyl groups attached to the 2 and 6 positions of the bipyridine core. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a phenylboronic acid in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a phenyl halide . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,6-Diphenyl-4,4’-bipyridine often employs large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diphenyl-4,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Diphenyl-4,4’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-Diphenyl-4,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The compound can also participate in redox reactions, acting as either an electron donor or acceptor depending on the specific conditions .
Comparaison Avec Des Composés Similaires
2,6-Diphenyl-4,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Commonly used as a precursor to the herbicide paraquat and in the formation of coordination polymers.
3,3’-Bipyridine: Used in the synthesis of pharmaceuticals and as a ligand in catalysis.
The uniqueness of 2,6-Diphenyl-4,4’-bipyridine lies in its phenyl substitutions, which enhance its stability and provide additional sites for functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C22H16N2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2,6-diphenyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C22H16N2/c1-3-7-18(8-4-1)21-15-20(17-11-13-23-14-12-17)16-22(24-21)19-9-5-2-6-10-19/h1-16H |
Clé InChI |
AGVQSEGGWFOUSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


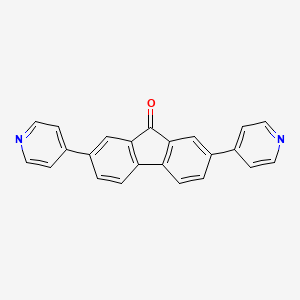
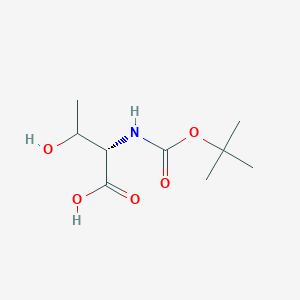
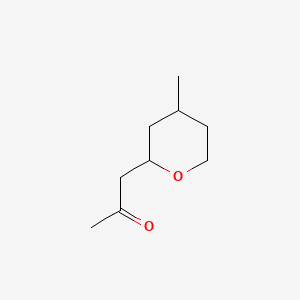
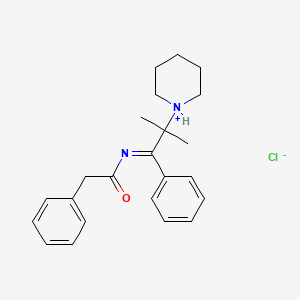
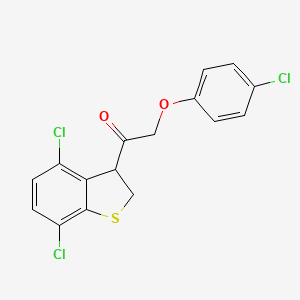
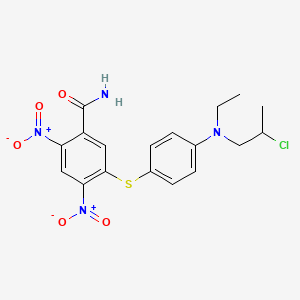
![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)
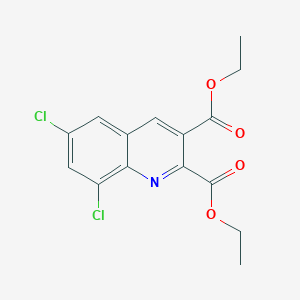
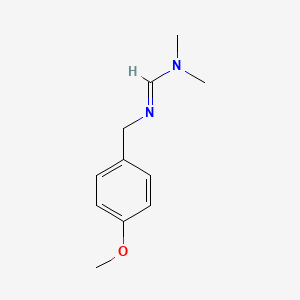
![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
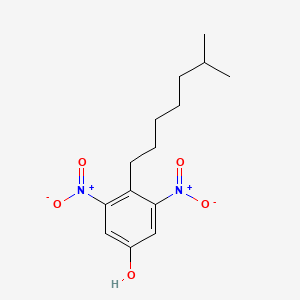
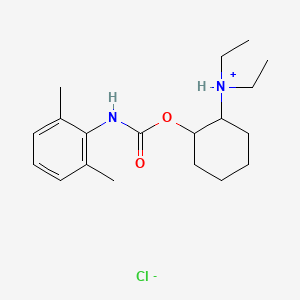
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)
